molecular formula C14H22ClNO2 B14894986 N-Benzyl-L-leucine Methyl Ester HCl

N-Benzyl-L-leucine Methyl Ester HCl

Cat. No.: B14894986
M. Wt: 271.78 g/mol
InChI Key: FJPYNDDALSOAJA-UHFFFAOYSA-N
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Description

N-Benzyl-L-leucine Methyl Ester Hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is a leucine derivative where the amino group is protected by a benzyl group, and the carboxyl group is esterified with methanol. This compound is often used in peptide synthesis and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-L-leucine Methyl Ester Hydrochloride can be synthesized through the esterification of N-Benzyl-L-leucine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of N-Benzyl-L-leucine Methyl Ester Hydrochloride may involve large-scale esterification processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-L-leucine Methyl Ester Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted under specific conditions, often involving nucleophilic reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or other strong bases can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.

    Oxidation/Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be used depending on the desired transformation.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Hydrolysis: The major product is N-Benzyl-L-leucine.

    Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-Benzyl-L-leucine Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The ester group allows for hydrolysis, releasing the active leucine derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

N-Benzyl-L-leucine Methyl Ester Hydrochloride can be compared with other similar compounds, such as:

Uniqueness

N-Benzyl-L-leucine Methyl Ester Hydrochloride is unique due to its specific combination of a benzyl-protected amino group and a methyl esterified carboxyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

methyl 2-(benzylamino)-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-11(2)9-13(14(16)17-3)15-10-12-7-5-4-6-8-12;/h4-8,11,13,15H,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPYNDDALSOAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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